Cas no 2169605-01-8 (4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)

4-(3-Chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring fused with a substituted thiophene moiety. This structure offers versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The presence of both chloro and methyl substituents on the thiophene ring enhances its reactivity, enabling selective functionalization. The carboxylic acid group provides a handle for further derivatization, facilitating the creation of amides, esters, or other derivatives. Its rigid scaffold and functional group diversity make it valuable for medicinal chemistry applications, including the design of enzyme inhibitors or receptor modulators. The compound's stability and synthetic accessibility further contribute to its utility in research and industrial settings.
4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid structure
2169605-01-8 structure
Product name:4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
CAS No:2169605-01-8
MF:C10H12ClNO2S
Molecular Weight:245.725780487061
CID:6264183
PubChem ID:165527689

4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
    • 2169605-01-8
    • EN300-1457629
    • インチ: 1S/C10H12ClNO2S/c1-5-4-15-9(8(5)11)6-2-12-3-7(6)10(13)14/h4,6-7,12H,2-3H2,1H3,(H,13,14)
    • InChIKey: VWSKONUWOWCCMG-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=CSC=1C1CNCC1C(=O)O

計算された属性

  • 精确分子量: 245.0277275g/mol
  • 同位素质量: 245.0277275g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 264
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.6Ų
  • XLogP3: -0.7

4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1457629-10000mg
4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2169605-01-8
10000mg
$8749.0 2023-09-29
Enamine
EN300-1457629-0.05g
4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2169605-01-8
0.05g
$1709.0 2023-06-06
Enamine
EN300-1457629-5000mg
4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2169605-01-8
5000mg
$5900.0 2023-09-29
Enamine
EN300-1457629-2.5g
4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2169605-01-8
2.5g
$3988.0 2023-06-06
Enamine
EN300-1457629-1000mg
4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2169605-01-8
1000mg
$2035.0 2023-09-29
Enamine
EN300-1457629-0.5g
4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2169605-01-8
0.5g
$1954.0 2023-06-06
Enamine
EN300-1457629-100mg
4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2169605-01-8
100mg
$1791.0 2023-09-29
Enamine
EN300-1457629-1.0g
4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2169605-01-8
1g
$2035.0 2023-06-06
Enamine
EN300-1457629-10.0g
4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2169605-01-8
10g
$8749.0 2023-06-06
Enamine
EN300-1457629-0.1g
4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2169605-01-8
0.1g
$1791.0 2023-06-06

4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid 関連文献

4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acidに関する追加情報

Recent Advances in the Study of 4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid (CAS: 2169605-01-8)

4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid (CAS: 2169605-01-8) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrrolidine-carboxylic acid scaffold and chloro-methylthiophene moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.

The synthesis of 4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid involves a multi-step process that includes the functionalization of the thiophene ring and subsequent coupling with the pyrrolidine-carboxylic acid core. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for preclinical studies. Researchers have also explored its stereochemistry, revealing that the specific configuration of the pyrrolidine ring plays a critical role in its biological activity.

Pharmacological evaluations of 4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid have demonstrated its efficacy in modulating key biological targets. In vitro studies indicate that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary in vivo studies in rodent models have shown promising results in reducing inflammation and pain, with minimal adverse effects.

Mechanistic studies have further elucidated the interaction of 4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid with its molecular targets. Structural analysis using X-ray crystallography and molecular docking simulations has revealed that the compound binds to the active site of target enzymes, disrupting their function. This binding is facilitated by the chloro-methylthiophene group, which enhances the compound's affinity for the target.

Despite these promising findings, challenges remain in the development of 4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Researchers are currently exploring structural modifications to optimize the compound's pharmacokinetic and pharmacodynamic properties.

In conclusion, 4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid represents a promising candidate for further investigation in the field of medicinal chemistry. Its unique structural features and demonstrated biological activity make it a valuable tool for understanding disease mechanisms and developing novel therapeutics. Continued research efforts will be essential to fully realize its potential and overcome existing challenges.

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